![molecular formula C14H15Cl2NO6 B14512053 Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate CAS No. 62979-65-1](/img/structure/B14512053.png)
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl propanedioate with 4-nitrobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of diethyl amino[amino(4-nitrophenyl)methyl]propanedioate.
Substitution: Formation of diethyl amino[chloro(4-nitrophenyl)methyl]propanedioate or diethyl thio[chloro(4-nitrophenyl)methyl]propanedioate.
Hydrolysis: Formation of diethyl propanedioic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate depends on the specific application and the target molecule
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA or RNA.
Comparison with Similar Compounds
Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate can be compared with similar compounds such as diethyl malonate and diethyl 4-nitrobenzylmalonate. These compounds share structural similarities but differ in their functional groups and reactivity:
Diethyl Malonate: Lacks the nitro and chloro groups, making it less reactive in certain substitution reactions.
Diethyl 4-Nitrobenzylmalonate:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a promising candidate for further research and development.
Properties
CAS No. |
62979-65-1 |
|---|---|
Molecular Formula |
C14H15Cl2NO6 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
diethyl 2-chloro-2-[chloro-(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H15Cl2NO6/c1-3-22-12(18)14(16,13(19)23-4-2)11(15)9-5-7-10(8-6-9)17(20)21/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
GKAVGQWOLBBXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


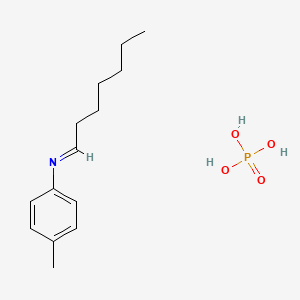
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
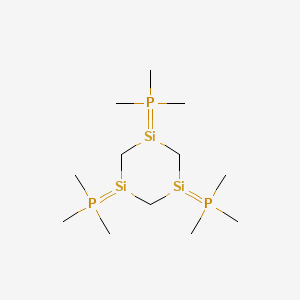
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

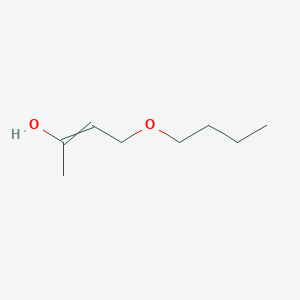

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
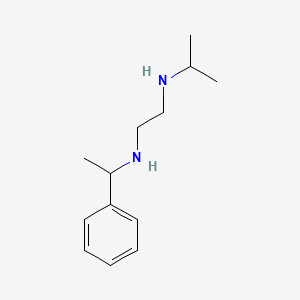
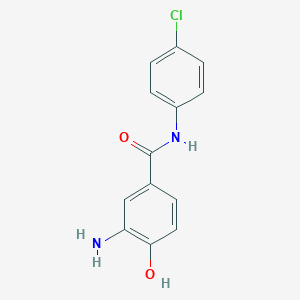
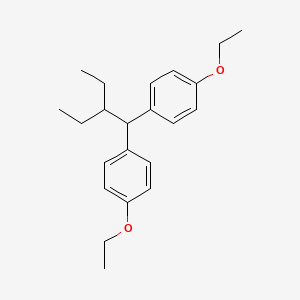
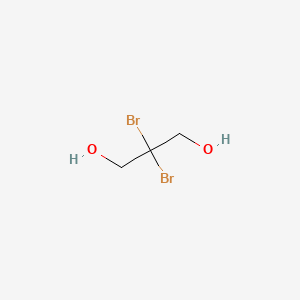
phosphanium chloride](/img/structure/B14512051.png)

